

In-Depth Technical Guide: 1-Decyl-3-methylimidazolium Chloride ([C10MIM][Cl])

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Compound of Interest

Compound Name: 1-Decyl-3-methylimidazolium
chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and a key application of the ionic liquid **1-decyl-3-methylimidazolium chloride**, commonly abbreviated as [C10MIM][Cl]. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of materials science, catalysis, and drug delivery.

Core Properties of [C10MIM][Cl]

1-Decyl-3-methylimidazolium chloride is an ionic liquid composed of an imidazolium cation with a ten-carbon alkyl chain and a chloride anion. Its molecular structure imparts unique properties, such as being a surface-active agent.^[1] The combination of a hydrophilic imidazolium head and a long hydrophobic decyl tail allows for its application in various fields, including as a solvent, catalyst, and template for nanomaterial synthesis.^[2]

Quantitative Data Summary

The fundamental physicochemical properties of [C10MIM][Cl] are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C14H27ClN2	[1][3][4]
Molecular Weight	258.83 g/mol	[1][3][4][5][6]
CAS Number	171058-18-7	[4][5][6]
Appearance	Light yellow to brown clear liquid	[1]
Density	0.99 g/cm ³ (at 25 °C)	[1]
Melting Point	37 °C	[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of [C10MIM][Cl], as well as a protocol for its application in a common organic reaction.

Synthesis of 1-Decyl-3-methylimidazolium Chloride

The synthesis of [C10MIM][Cl] is typically achieved through a direct quaternization reaction.[1] A general and adaptable protocol is provided below, based on established methods for the synthesis of imidazolium-based ionic liquids.[7][8][9]

Materials:

- 1-methylimidazole
- 1-chlorodecane
- Toluene (or another suitable solvent)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer with heating
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve an equimolar amount of 1-methylimidazole in toluene.
- With vigorous stirring, add an equimolar amount of 1-chlorodecane to the solution.
- Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- The product, [C10MIM][Cl], will likely separate as a denser liquid phase. If not, the toluene can be removed under reduced pressure using a rotary evaporator.
- Wash the resulting ionic liquid with ethyl acetate to remove any unreacted starting materials. This can be done by adding ethyl acetate, stirring, and then separating the two phases using a separatory funnel. Repeat this washing step 2-3 times.
- The purified [C10MIM][Cl] is then dried under vacuum to remove any residual solvent. Anhydrous magnesium sulfate can be used to aid in the removal of any trace water.

Characterization of [C10MIM][Cl]

The successful synthesis and purity of [C10MIM][Cl] can be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the imidazolium ring and the alkyl chains. The chemical shifts are sensitive to the solvent

environment.^[10] For instance, the proton at the C2 position of the imidazolium ring is particularly indicative of ion pairing and solvent interactions.^[10]

- A capillary containing a reference standard (e.g., TMS or DSS in a deuterated solvent like D₂O) is used for accurate chemical shift referencing.^[10]
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, further confirming the structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- The FTIR spectrum will display characteristic absorption bands for the various functional groups present in [C10MIM][Cl]. Key vibrations include C-H stretching from the alkyl chain and the imidazolium ring, as well as C=N and C=C stretching from the imidazolium ring.^[11]^[12]

Application in Knoevenagel Condensation

Ionic liquids can act as efficient and recyclable catalysts for various organic reactions. The following is a general protocol for the use of [C10MIM][Cl] as a catalyst in the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. This protocol is based on similar reactions catalyzed by other ionic liquids.^[13]^[14]

Materials:

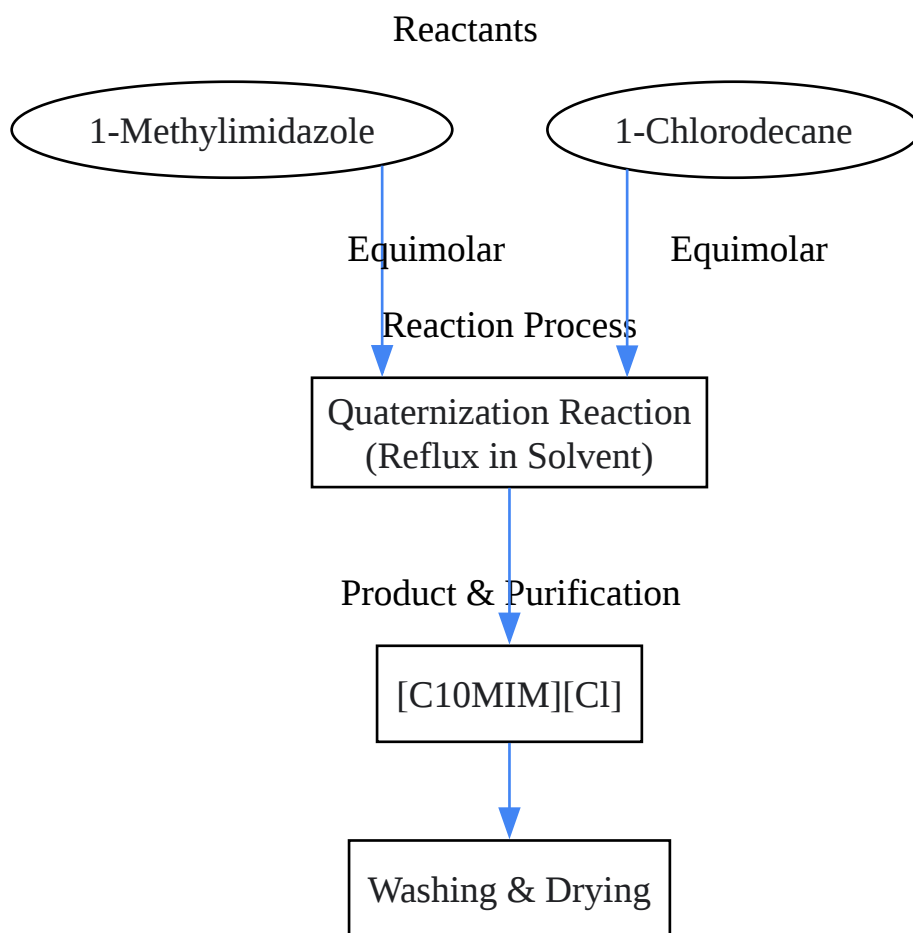
- An aldehyde or ketone
- An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
- [C10MIM][Cl] (as catalyst and solvent)
- Ethanol (for extraction)
- Hexane (for washing)
- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a round-bottom flask, add the aldehyde or ketone and the active methylene compound in a 1:1 molar ratio to a catalytic amount of [C10MIM][Cl]. The ionic liquid can also serve as the reaction medium.
- Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a specified time (typically ranging from minutes to a few hours). The reaction can be monitored by TLC.
- Upon completion of the reaction, the product can be extracted from the ionic liquid using a suitable organic solvent like ethanol.
- The ionic liquid phase can be washed with a non-polar solvent such as hexane to remove any remaining organic product.
- The ionic liquid can then be dried under vacuum and reused for subsequent reactions.
- The extracted product in the organic solvent can be purified by standard methods such as recrystallization or column chromatography.

Visualizations

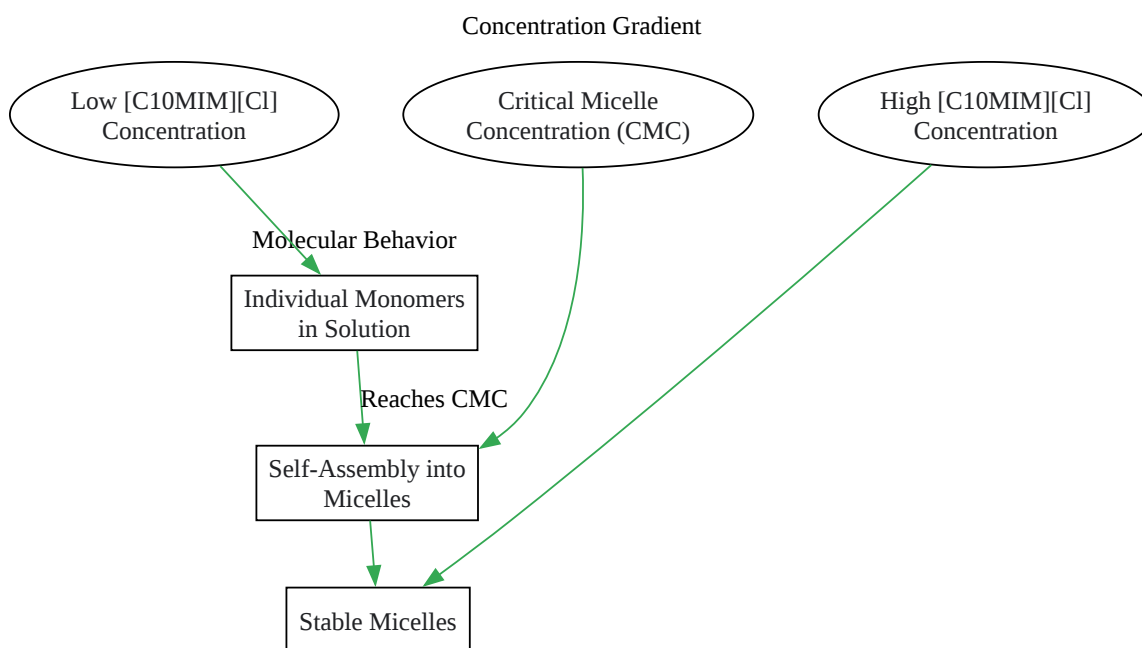
Synthesis of 1-Decyl-3-methylimidazolium Chloride ([C10MIM][Cl])



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Caption: A simplified workflow for the synthesis of [C10MIM][Cl].

Micelle Formation of [C10MIM][Cl] in Aqueous Solution



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Caption: The process of micelle formation by [C10MIM][Cl] in an aqueous environment.

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